![molecular formula C33H29O4P B14381778 Bis(diphenylmethyl) [hydroxy(phenyl)methyl]phosphonate CAS No. 89865-26-9](/img/structure/B14381778.png)
Bis(diphenylmethyl) [hydroxy(phenyl)methyl]phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(diphenylmethyl) [hydroxy(phenyl)methyl]phosphonate is an organophosphorus compound that has garnered attention due to its unique chemical structure and potential applications in various fields. This compound belongs to the class of phosphonates, which are characterized by the presence of a phosphorus atom bonded to carbon and oxygen atoms. The presence of diphenylmethyl and hydroxy(phenyl)methyl groups in its structure imparts distinct chemical properties that make it valuable for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(diphenylmethyl) [hydroxy(phenyl)methyl]phosphonate typically involves the reaction of diphenylmethanol with phosphorus trichloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with phenylmagnesium bromide to yield the final product. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Optimization of reaction parameters, including the concentration of reactants and reaction time, is essential to achieve high yields and minimize by-products.
化学反応の分析
Types of Reactions
Bis(diphenylmethyl) [hydroxy(phenyl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphine oxides.
Reduction: Reduction reactions can convert the phosphonate group to phosphine or phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the hydroxy group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. Reaction conditions, including temperature, solvent, and catalyst choice, are critical for achieving the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield diphenylmethyl phosphonic acid, while reduction can produce diphenylmethyl phosphine.
科学的研究の応用
Bis(diphenylmethyl) [hydroxy(phenyl)methyl]phosphonate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s ability to interact with biological molecules makes it valuable for studying enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of flame retardants, plasticizers, and other specialty chemicals.
作用機序
The mechanism of action of bis(diphenylmethyl) [hydroxy(phenyl)methyl]phosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. The specific pathways involved depend on the target enzyme and the nature of the interaction.
類似化合物との比較
Similar Compounds
- Dimethyl [(hydroxy)(phenyl)methyl]phosphonate
- Dibenzyl [(3-chlorophenyl)(hydroxy)methyl]phosphonate
- Dibenzyl [hydroxy(4-methylphenyl)methyl]phosphonate
Uniqueness
Bis(diphenylmethyl) [hydroxy(phenyl)methyl]phosphonate is unique due to the presence of two diphenylmethyl groups, which impart distinct steric and electronic properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
89865-26-9 |
|---|---|
分子式 |
C33H29O4P |
分子量 |
520.6 g/mol |
IUPAC名 |
dibenzhydryloxyphosphoryl(phenyl)methanol |
InChI |
InChI=1S/C33H29O4P/c34-33(30-24-14-5-15-25-30)38(35,36-31(26-16-6-1-7-17-26)27-18-8-2-9-19-27)37-32(28-20-10-3-11-21-28)29-22-12-4-13-23-29/h1-25,31-34H |
InChIキー |
SNRZIXMRMZTLTJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OP(=O)(C(C3=CC=CC=C3)O)OC(C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


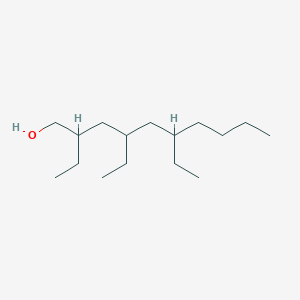
![2-Methyl-2,3,4,5,6,7,8,9,10,11-decahydrocycloocta[b]oxepine](/img/structure/B14381702.png)

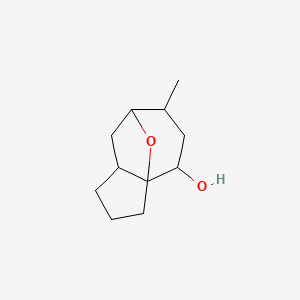
![3-[Decyl(propyl)amino]propan-1-OL](/img/structure/B14381718.png)
![2,2,2-Trifluoro-N-[2-(1-methyl-2,5-dioxocyclopentyl)ethyl]acetamide](/img/structure/B14381725.png)
![lithium;N-[dimethylamino(phenyl)phosphanyl]-N-methylmethanamine](/img/structure/B14381730.png)
![1-{8-(Benzyloxy)-2-[6-(benzyloxy)hexyl]octyl}-1H-imidazole](/img/structure/B14381734.png)
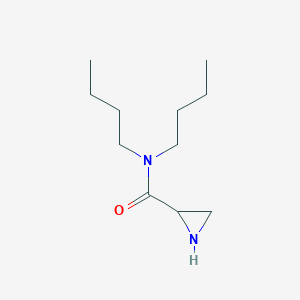
![(1E)-4-(Benzyloxy)-N-[3-(benzyloxy)propyl]butan-1-imine](/img/structure/B14381744.png)
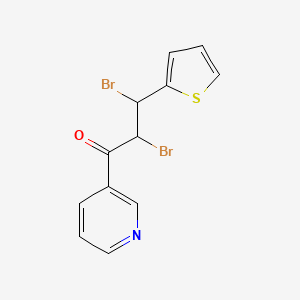
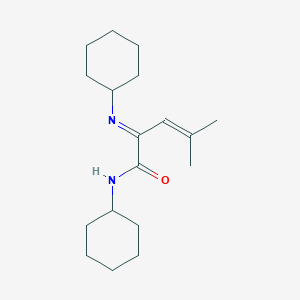
![1-[4-(2-Methyl-5-nitro-1H-benzimidazol-1-yl)phenyl]ethan-1-one](/img/structure/B14381756.png)
![(Bicyclo[4.1.0]heptan-7-ylidene)acetic acid](/img/structure/B14381763.png)
